molecular formula C11H13N3 B13309641 1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine

1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine

Cat. No.: B13309641
M. Wt: 187.24 g/mol
InChI Key: YLBSJYYLTPDJNI-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine is a substituted imidazole derivative featuring a 2-amino group and a 4-methylbenzyl substituent at the N1 position of the imidazole ring. This compound belongs to a class of nitrogen-containing heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science. Its structure combines the aromaticity of the benzyl group with the electron-rich imidazole core, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-7-6-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13)

InChI Key

YLBSJYYLTPDJNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN=C2N

Origin of Product

United States

Preparation Methods

Overview

1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole-containing compounds are important in medicinal and agrochemical research due to the imidazole ring's ability to engage in hydrogen bonding and π-π interactions, which enhance binding to biological targets.

Synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine

4.1. Synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide (5)
To a solution of acetylguanidine (100.0 g, 1.0 mol) in DMF (400 mL) α-bromoacetophenone (100 g, 0.5 mol) was added. The mixture was stirred for 7.5 h. After completion, the mixture was filtered, and the filter cake was washed with CH3CN (200 mL). The filtrate was concentrated under reduced pressure to remove CH3CN to give a solid, which was washed with EtOAc (300 mL) and dried in vacuum to afford a white solid.

Entry 3 (mol)a 4 (mol)a Temp (°C) Time (h) Yield (HPLC)b Yield (%)
10 100 g (0.5) 100 g (1.0) 15–25 7.5 100.6 g (98.7%) 60.0
11 200 g (1.0) 200 g (2.0) 15–30 8.5 119.3 g (97.7%) 59.3
12 250 g (1.3) 250 g (2.5) 15–30 8.5 N/A N/A

4.2. Synthesis of 4-phenyl-1H-imidazol-2-amine (6) Compound 5 (200 g, 0.99 mol) and 6 M HCl (3.3 L, 20 mol) were added to a 10 L reactor. The mixture was heated to 80 °C for 3 h. After completion, monitored by TLC, the solution was cooled to room temperature and the pH was adjusted to 13 with 12 M NaOH under ice-cooling. The mixture was extracted with ethyl acetate (2 L × 3). The combined organic layers were washed with water (2 L × 2) dried (anhydrous Na2SO4), filtered and concentrated in vacuum to give a yellow solid; yield 158 g (96%); m.p. 164–165 °C; ESI-MS: m/z 160.0[M + H]+; 1H NMR (600 MHz, DMSO-d6), δ (ppm): 10.41 (br, 1H), 7.58 (d, J = 6.9 Hz, 2H), 7.26 (t, J = 7.6 Hz, 2H), 7.08 (t, J = 7.4 Hz, 1H), 6.96 (s, 1H), 5.24 (s, 2H).

Chemical Reactions Analysis

1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substitution patterns:

Compound Name Core Structure Substituents Key Differences from Target Compound Reference ID
4,5-Diphenyl-1H-imidazol-2-amine Imidazole Phenyl groups at C4 and C5 positions Additional aromatic rings at C4/C5 vs. benzyl at N1
5-(4-Methylphenyl)-1H-imidazol-2-amine Imidazole 4-Methylphenyl at C5 position Substituent at C5 vs. N1-benzyl
1-Methyl-4-phenyl-1H-imidazol-2-amine Imidazole Methyl at N1, phenyl at C4 Methyl at N1 and phenyl at C4 vs. benzyl at N1
1-[(6-Chloro-3-pyridinyl)-methyl]-1H-imidazol-2-amine Imidazole Chloropyridinylmethyl at N1 Chloropyridine vs. methylbenzyl substituent
4-Chloro-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine Benzimidazole Chlorinated benzyl at N1, chloro at C4 of benzimidazole Benzimidazole core vs. imidazole; halogenation

Physicochemical Properties

  • Lipophilicity : The 4-methylbenzyl group in the target compound enhances lipophilicity compared to simpler analogs like 1-methyl-4-phenyl-1H-imidazol-2-amine. Halogenated derivatives (e.g., 4-chloro-1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine) exhibit even higher hydrophobicity .
  • Basicity: The electron-donating methyl group on the benzyl ring increases the basicity of the 2-amino group relative to electron-withdrawing substituents (e.g., trifluoromethyl in ).
  • Stability : Benzimidazole derivatives (e.g., ) generally exhibit higher thermal stability than imidazoles due to extended conjugation.

Key Research Findings

Substituent Position Matters :

  • N1-substituted imidazoles (e.g., target compound) show distinct electronic profiles compared to C4/C5-substituted analogs (e.g., 4,5-diphenyl derivatives) .
  • Halogenation (e.g., chloro, trifluoromethyl) enhances metabolic stability but reduces solubility .

Synthetic Challenges :

  • Steric hindrance from bulky substituents (e.g., benzyl groups) complicates purification, often requiring flash chromatography .
  • Methylation at N1 (as in ) improves yield compared to benzylation, which may require harsher conditions.

Environmental Impact :

  • Imidacloprid metabolites persist in soil, with sorption behavior influenced by substituent hydrophobicity .

Biological Activity

1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine, also known as 1-(4-methylbenzyl)-1H-imidazol-2-amine, is a compound with significant biological activity attributed to its unique imidazole structure and the presence of a methylphenyl substituent. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{14}N_{4}, with a molecular weight of approximately 187.24 g/mol. The structure features an imidazole ring with an amine group at position 2 and a 4-methylphenyl group attached to the nitrogen atom at position 1. This arrangement contributes to its chemical reactivity and biological interactions.

The biological activity of imidazole derivatives, including this compound, is primarily due to their ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, influencing their activity and function. It has been shown to interact with specific enzymes through binding at active sites, leading to altered enzyme kinetics.
  • Cell Signaling Modulation : It can influence cell signaling pathways and gene expression, potentially affecting cellular metabolism and proliferation.

Antimicrobial Activity

Research indicates that compounds containing the imidazole structure often exhibit significant antimicrobial properties. For example, this compound has been evaluated for its antibacterial and antifungal activities:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicansMIC values ranging from 16.69 to 78.23 µM
Fusarium oxysporumMIC values ranging from 56.74 to 222.31 µM

These results highlight the compound's potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria, as well as its antifungal properties against common pathogens .

Anticancer Potential

Investigations into the anticancer properties of imidazole derivatives suggest that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific effects of this compound on cancer cell lines remain an area for further research but show promise based on structural analogs .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The compound demonstrated potent activity against S. aureus and E. coli, with complete bacterial death observed within eight hours of exposure .

Case Study 2: Mechanistic Insights
Research into the mechanism of action revealed that this compound interacts with Toll-like receptors (TLRs), particularly TLR8, which plays a crucial role in immune response modulation. This interaction suggests potential applications in immunotherapy or as an adjuvant in vaccine formulations .

Q & A

Q. What are the established methods for synthesizing 1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: A three-step synthesis route involving cyclization, hydrolysis, and methylation has been reported ( ). Optimization includes:

  • Cyclization : Using stoichiometric ratios of precursors (e.g., 4-(1H-benzo[d]imidazol-2-yl)benzenamide) with aromatic aldehydes in polar solvents (e.g., ethanol) under reflux.
  • Methylation : Employing methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the methyl group.
  • Purification : Flash column chromatography with gradients of ethyl acetate/hexane to isolate the product.

Q. Table 1: Synthesis Optimization Data

StepConditionsYield (%)Key Observations
CyclizationEthanol, reflux, 12 h45Byproduct (2,6-diphenyl-1H-imidazo[1,2-a]imidazole) isolated via MS and NMR
MethylationK₂CO₃, DMF, 80°C, 6 h62Excess methylating agent improves yield but risks over-methylation
Final Yield-27.4Scalable with consistent purity (>95% by HPLC)

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXS (direct methods) or SHELXD (dual-space algorithms) for phase determination ().
  • Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically.
  • Validation : Check for R-factor convergence (target < 0.05) and analyze residual electron density maps .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the imidazole ring) affect the compound’s physicochemical properties and bioactivity?

Methodological Answer: Substituents influence electronic, steric, and solubility properties:

  • Electron-Withdrawing Groups (EWGs) : Increase stability but reduce nucleophilicity (e.g., nitro groups in 1-Methyl-4-nitro-1H-imidazol-5-amine; ).
  • Aromatic Substituents : Enhance π-π stacking (e.g., phenyl groups in 4,5-diphenyl derivatives; ).
  • Methodology :
    • Spectroscopy : FT-IR and NMR to track electronic effects.
    • Computational Modeling : Density Functional Theory (DFT) to predict HOMO-LUMO gaps and reactive sites .

Q. What methodologies are used to assess the environmental mobility of this compound and its metabolites in soil systems?

Methodological Answer: Sorption-desorption studies in soils involve:

  • Batch Equilibrium Experiments : Incubate soil samples with compound/metabolites (e.g., imidacloprid-guanidine-olefin) at varying pH and ionic strengths.
  • Analytical Techniques : HPLC-UV or LC-MS/MS for quantification (detection limit ~0.01 µg/mL).
  • Data Interpretation : Calculate Freundlich coefficients (Kf) to rank sorption affinity.

Q. Table 2: Sorption Coefficients in Tropical Soils

Soil TypeOrganic Carbon (%)Kf (L/kg)Metabolite Studied
Oxisol1.22.3 ± 0.4Imidacloprid-guanidine
Ultisol0.81.7 ± 0.3Imidacloprid-urea
Vertisol2.54.1 ± 0.6Parent Compound

Q. How can researchers resolve contradictions in experimental data (e.g., variable reactivity or stability) across studies?

Methodological Answer: Systematic approaches include:

  • Controlled Replication : Standardize variables (e.g., solvent purity, temperature gradients).
  • Multivariate Analysis : Use ANOVA to isolate factors (e.g., soil organic carbon in sorption studies; ).
  • Cross-Validation : Compare results with alternative techniques (e.g., SCXRD vs. neutron diffraction for structural data) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer: Byproducts (e.g., 2,6-diphenyl-1H-imidazo[1,2-a]imidazole) arise from competing pathways. Mitigation strategies:

  • Kinetic Control : Lower reaction temperatures (e.g., 0–5°C) to favor desired intermediates.
  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization selectively.
  • In Situ Monitoring : TLC or inline IR spectroscopy to track reaction progress .

Q. How can computational tools predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., uPAR; ).
  • QSAR Models : Train algorithms on datasets of imidazole derivatives to correlate substituents with IC₅₀ values .
  • Validation : Compare predicted vs. experimental Ki values from surface plasmon resonance (SPR) assays .

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